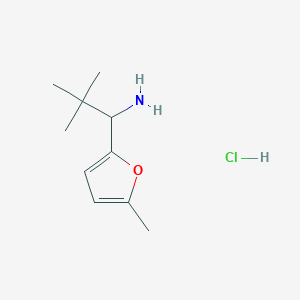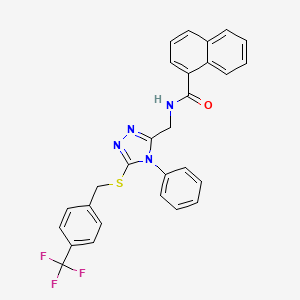
N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to the target chemical involves multiple steps, including the condensation of specific precursors, cyclization, and functional group transformations. For instance, the preparation of triazole derivatives often employs starting materials such as thiosemicarbazides and mercapto-triazoles in the presence of suitable reagents and conditions, leading to the formation of compounds with significant pharmacological activities (Berk, Aktay, Yeşilada, & Ertan, 2001). Another approach involves the cyclization of amino-mercapto-triazole with carboxylic acids, demonstrating the versatility of methods available for constructing the triazole core (Zhang, Zou, Zhu, Zhao, & Li, 1996).
Molecular Structure Analysis
Detailed studies on the molecular structure of similar compounds reveal the significance of the triazole ring and its influence on the overall molecular conformation. For example, X-ray diffraction studies have elucidated the coplanar arrangement of phenyl groups and the heteronucleus in certain triazole derivatives, highlighting the impact of molecular structure on the compound's properties and potential applications (Zhang et al., 1996).
Chemical Reactions and Properties
Triazole compounds exhibit a wide range of chemical reactivity, enabling their participation in diverse chemical transformations. This reactivity is instrumental in further derivatization and functionalization of the core structure, leading to new compounds with varied properties. For instance, triazole derivatives have been engaged in reactions with chloroacetic acid and o-phenylenediamine, showcasing their utility in synthesizing novel molecules with potential antibacterial activity (Venkateshwarlu, Chaitanya, & Dubey, 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Antimicrobial and Antioxidant Properties : Triazole derivatives have been synthesized and evaluated for their in vitro antioxidant and antimicrobial properties. Some compounds have shown equipotent DPPH radical scavenging capacity to BHT and slight antimicrobial activity against tested microorganisms (Baytas et al., 2012).
Anti-proliferative Activities : Certain thiazole derivatives linked to benzo[1,3]dioxole moiety have demonstrated promising anti-proliferative effects against HCT-116 cancer cells, indicating potential applications in cancer research (Mansour et al., 2020).
Material Science and Optical Properties
- Enhancing Solid-State Emission : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including phenyl, p-tolyl, and naphthyl substituents, has shown to significantly enhance solid-state fluorescence, offering insights into the development of materials with improved optical properties (Li et al., 2002).
Synthetic Applications
- Synthesis of Heterocyclic Compounds : The creation of novel pyrazolo[1,5-c]-1,2,4-triazines and pyrazolo[1,5-a]pyrimidines showcases the synthetic versatility of triazole derivatives, further underscoring their utility in developing new chemical entities (Elnagdi et al., 1981).
Eigenschaften
IUPAC Name |
N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F3N4OS/c29-28(30,31)21-15-13-19(14-16-21)18-37-27-34-33-25(35(27)22-9-2-1-3-10-22)17-32-26(36)24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUUNXQGCZQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)
![5-bromo-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2498704.png)

![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)
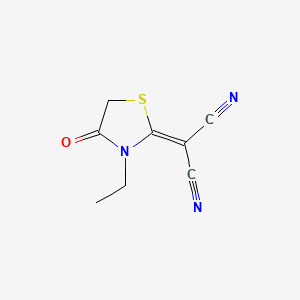
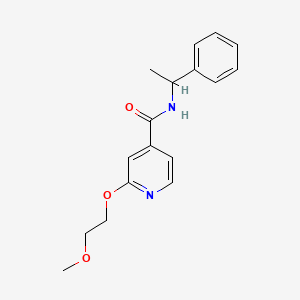
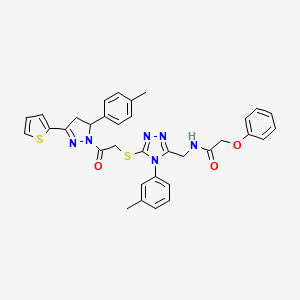
![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)
